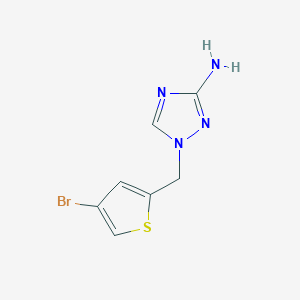
1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine is a chemical compound that features a brominated thiophene ring attached to a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the brominated thiophene to the triazole . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, modulating their activity. The brominated thiophene ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 1-((4-Bromothiophen-2-yl)methyl)piperidine
- (4-Bromothiophen-2-yl)(phenyl)methanone
Comparison: 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of both a brominated thiophene ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H7BrN4S |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-5-1-6(13-3-5)2-12-4-10-7(9)11-12/h1,3-4H,2H2,(H2,9,11) |
Clave InChI |
VUIPYBMXNUAFBC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)CN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



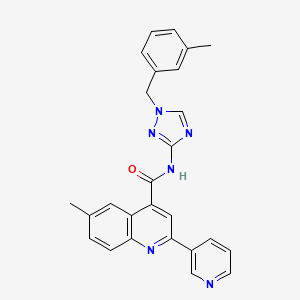
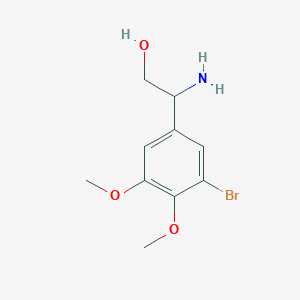

![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)

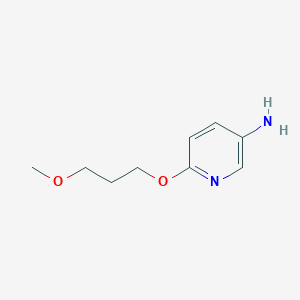
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
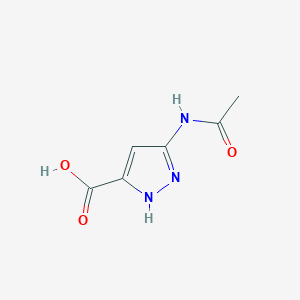
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
